

# Application Notes and Protocols: Dosing and Administration of AZD1390 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZD1390** is a potent, orally bioavailable, and brain-penetrant inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By inhibiting ATM, **AZD1390** sensitizes tumor cells to DNA-damaging agents like ionizing radiation (IR), making it a promising candidate for the treatment of brain tumors such as glioblastoma (GBM).[4][5][6] These application notes provide a comprehensive overview of the dosing and administration of **AZD1390** in various preclinical models, based on published studies.

#### **Mechanism of Action**

**AZD1390** is an ATP-competitive kinase inhibitor with high selectivity for ATM.[2] In response to DNA double-strand breaks (DSBs) induced by agents like IR, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[3][5] **AZD1390** blocks this ATM-dependent signaling, preventing the repair of DSBs and leading to the accumulation of genomic instability, G2 cell cycle phase accumulation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[5][7]





Click to download full resolution via product page

Caption: Mechanism of action of AZD1390 in radiosensitization.

### **Quantitative Data Summary**

The following tables summarize key quantitative data for **AZD1390** from preclinical studies.



**Table 1: In Vitro Potency and Selectivity** 

| Parameter       | Value                                                                     | Cell Line/Assay | Reference |
|-----------------|---------------------------------------------------------------------------|-----------------|-----------|
| IC50 (Cellular) | 0.78 nM                                                                   | -               | [4][7]    |
| Selectivity     | >10,000-fold over<br>other PIKK family<br>kinases (ATR, DNA-<br>PK, mTOR) | Kinase panel    | [5][7]    |

### Table 2: Preclinical Pharmacokinetics (Brain Penetrance)

| Species           | Kp,uu (Brain/Plasma<br>Unbound Fraction Ratio) | Reference |
|-------------------|------------------------------------------------|-----------|
| Mouse             | 0.04                                           | [2]       |
| Rat               | 0.17                                           | [2]       |
| Cynomolgus Monkey | 0.33                                           | [2][5]    |

## **Table 3: In Vivo Dosing in Preclinical Models**



| Model<br>Type                        | Species                      | Dose     | Administr<br>ation<br>Route | Dosing<br>Schedule | Key<br>Findings                                                                                  | Referenc<br>e |
|--------------------------------------|------------------------------|----------|-----------------------------|--------------------|--------------------------------------------------------------------------------------------------|---------------|
| Pharmacok inetics                    | Mouse<br>(FVB wild-<br>type) | 5 mg/kg  | Intravenou<br>s             | Single<br>dose     | Systemic<br>pharmacok<br>inetics<br>evaluation                                                   | [1]           |
| Pharmacok<br>inetics                 | Mouse<br>(FVB wild-<br>type) | 10 mg/kg | Oral<br>gavage              | Single<br>dose     | Evaluation of oral bioavailabil ity and CNS distribution                                         | [1]           |
| Glioblasto<br>ma (GBM)               | Mouse<br>(Orthotopic<br>)    | 5 mg/kg  | Oral                        | Once daily<br>(QD) | Reduced efficacy compared to higher doses                                                        | [8]           |
| Glioblasto<br>ma (GBM)               | Mouse<br>(Orthotopic<br>)    | 20 mg/kg | Oral                        | Once daily<br>(QD) | Significant<br>tumor<br>regression<br>and<br>increased<br>survival in<br>combinatio<br>n with IR | [8]           |
| GBM Patient- Derived Xenograft (PDX) | Mouse<br>(Athymic<br>Nude)   | 20 mg/kg | Oral<br>gavage              | Single<br>dose     | Tumor concentrati ons exceeded in vitro effective radiosensiti zing                              | [1]           |



|                       |       |          |      |                    | concentrati<br>ons                  |     |
|-----------------------|-------|----------|------|--------------------|-------------------------------------|-----|
| Spinal<br>Cord Injury | Mouse | 20 mg/kg | Oral | Once daily<br>(QD) | Significant<br>inhibition of<br>ATM | [9] |

# Experimental Protocols Protocol 1: In Vivo Oral Administration of AZD1390 in Mouse Models

This protocol describes the preparation and oral administration of **AZD1390** for pharmacokinetic, pharmacodynamic, and efficacy studies in mice.

- 1. Materials:
- AZD1390 powder
- Vehicle solution: 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) with 0.1% w/v Tween 80 in sterile water[1]
- Sterile water
- Mortar and pestle or appropriate homogenization equipment
- Magnetic stirrer and stir bar
- · Weighing scale
- Volume-calibrated oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)
- 2. Preparation of AZD1390 Suspension (for a 10 mg/kg dose):
- Calculate the required amount of AZD1390 and vehicle based on the number of animals and the desired dosing volume (typically 10 mL/kg body weight).



- Weigh the appropriate amount of **AZD1390** powder.
- Prepare the vehicle by dissolving HPMC and Tween 80 in sterile water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.
- Levigate the AZD1390 powder with a small amount of the vehicle to form a smooth paste.
- Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.[1]
- Maintain continuous stirring of the suspension during the dosing procedure to ensure homogeneity.
- 3. Administration Procedure:
- Weigh each mouse immediately before dosing to determine the precise volume to be administered.
- Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to straighten the esophagus.
- Measure the correct volume of the AZD1390 suspension into a 1 mL syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the esophagus via the side of the mouth, advancing it gently towards the stomach.
- Slowly dispense the contents of the syringe.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress post-administration.

# Protocol 2: In Vivo Intravenous Administration of AZD1390 in Mouse Models

This protocol is for studies requiring direct systemic administration of AZD1390.



- 1. Materials:
- AZD1390 powder
- Formulation solution: 30% (1:1 ETOH: Cremophor EL) and 70% saline[1]
- Sterile saline (0.9% NaCl)
- Ethanol (ETOH)
- Cremophor EL
- Sterile, single-use syringes (e.g., insulin syringes)
- Mouse restrainer
- 2. Preparation of AZD1390 Solution (for a 5 mg/kg dose):
- Prepare the 30% ETOH:Cremophor EL (1:1) solution.
- Dissolve the calculated amount of **AZD1390** powder in the ETOH:Cremophor EL mixture.
- Add 70% sterile saline to the mixture to achieve the final desired concentration.[1]
- Ensure the solution is clear and free of particulates before administration.
- 3. Administration Procedure:
- Place the mouse in a suitable restrainer to allow access to the tail.
- Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
- Swab the tail with an alcohol wipe.
- Draw the calculated volume of the AZD1390 solution into a sterile syringe.
- Carefully insert the needle into one of the lateral tail veins.



#### Methodological & Application

Check Availability & Pricing

- Slowly inject the solution. Successful injection will be indicated by a lack of resistance and no visible subcutaneous bleb formation.
- Withdraw the needle and apply gentle pressure to the injection site.
- Return the mouse to its cage and monitor for any adverse reactions.





Click to download full resolution via product page

Caption: A typical workflow for a preclinical in vivo efficacy study.



#### Safety and Tolerability

In preclinical studies of up to one-month in duration in rats and dogs, the primary target organs for toxicity were identified as the male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, and pancreas.[2] However, in mouse models combining **AZD1390** with radiation, no abnormal behavioral signs or significant body weight changes were observed during prolonged studies.[5] When combined with focused radiation, **AZD1390** appears to spare healthy brain tissue.[10]

#### Conclusion

**AZD1390** is a highly effective ATM inhibitor that consistently demonstrates radiosensitizing properties in a variety of preclinical cancer models, particularly those involving the central nervous system. The oral bioavailability and ability to penetrate the blood-brain barrier are key features facilitating its preclinical and clinical development. The provided protocols and data serve as a guide for researchers designing and executing studies with this compound. Adherence to appropriate animal care and use guidelines is mandatory for all in vivo experiments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Central Nervous System Distribution of the Ataxia-Telangiectasia Mutated Kinase Inhibitor AZD1390: Implications for the Treatment of Brain Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1390 [openinnovation.astrazeneca.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]







- 7. AZD1390 | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The brain-penetrant ATM inhibitor, AZD1390, promotes axon regeneration and functional recovery in preclinical models of spinal cord injury PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Dosing and Administration of AZD1390 in Preclinical Models]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b605744#dosing-and-administration-of-azd1390-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com